Fmoc-L-4-Bromophenylalanine

Catalog No.
S1768657
CAS No.
198561-04-5
M.F
C24H20BrNO4
M. Wt
466.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-4-Bromophenylalanine

CAS Number

198561-04-5

Product Name

Fmoc-L-4-Bromophenylalanine

IUPAC Name

(2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C24H20BrNO4

Molecular Weight

466.3 g/mol

InChI

InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1

InChI Key

TVBAVBWXRDHONF-QFIPXVFZSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)C(=O)O

Synonyms

198561-04-5;(S)-N-Fmoc-4-bromophenylalanine;Fmoc-L-4-Bromophenylalanine;FMOC-PHE(4-BR)-OH;Fmoc-4-bromo-L-phenylalanine;FMOC-L-4-BROMOPHE;Fmoc-L-phe(4-Br)-OH;FMOC-P-BROMO-PHE-OH;FMOC-L-4-BR-PHE-OH;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoicacid;Fmoc-D-4-Bromophenylalanine;N-(9-FLUORENYLMETHOXYCARBONYL)-4-BROMOPHENYL-L-ALANINE;(S)-N-(9-FLUORENYLMETHOXYCARBONYL)-(4-BROMOPHENYL)ALANINE;(2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoicacid;(2S)-3-(4-bromophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid;4-Bromo-L-phenylalanine,N-FMOCprotected;PubChem23291;FMOC-PBR-L-PHE-OH;AC1MC15X;KSC185K3R;MLS001074424;SCHEMBL119803;FMOC-4'-BROMO-L-PHE;FMOC-P-BROMO-L-PHE-OH;CHEMBL1411271

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)Br)C(=O)O

Incorporation into Peptides:

  • Fmoc-Br-Phe can be incorporated into peptides using solid-phase peptide synthesis (SPPS) techniques. The Fmoc group acts as a protecting group for the amino group during peptide chain assembly, while the bromine atom offers a versatile handle for further modifications.

Protein-Protein Interactions:

  • The bromine group in Fmoc-Br-Phe can be used to introduce a bulky and hydrophobic moiety into peptides, potentially affecting protein-protein interactions. This allows researchers to study the role of specific residues in protein binding and function.

Biophysical Studies:

  • Fmoc-Br-Phe can be used to introduce a fluorescent probe into peptides, enabling researchers to study their conformational changes, dynamics, and interactions with other biomolecules using techniques like fluorescence spectroscopy.

Design of Enzyme Inhibitors:

  • By incorporating Fmoc-Br-Phe into the active site of an enzyme, researchers can potentially develop new enzyme inhibitors. The bulky bromine group can interfere with substrate binding or catalysis.

Development of New Diagnostic Tools:

  • Fmoc-Br-Phe can be conjugated to antibodies or other targeting molecules to create probes for specific proteins or tissues. The bromine atom can be used for radiolabeling or attachment of imaging agents, facilitating detection in vivo.

Fmoc-L-4-Bromophenylalanine is a synthetic derivative of the naturally occurring amino acid L-phenylalanine, distinguished by the presence of a bromine atom at the para position of its phenyl group. The compound is characterized by its chemical formula C24H20BrNO4C_{24}H_{20}BrNO_4 and a molecular weight of approximately 452.33 g/mol . The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino terminus, facilitating controlled peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS) methodologies. This protecting group allows for the sequential addition of amino acids while preventing premature reactions at the amino terminus .

Typical of amino acids and their derivatives. The carboxylic acid group can readily react with free amino groups of other amino acids to form peptide bonds, which is essential in peptide synthesis. The bromine atom on the phenyl ring can participate in further chemical modifications, such as cross-coupling reactions, which are useful in creating diverse peptide structures . For instance, the Suzuki-Miyaura reaction can be employed to introduce various substituents onto the phenyl ring, expanding the functional diversity of peptides synthesized using this compound .

The synthesis of Fmoc-L-4-Bromophenylalanine typically involves several steps:

  • Protection of Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group.
  • Bromination: The para position of the phenyl ring is brominated using brominating agents like N-bromosuccinimide or elemental bromine under appropriate conditions.
  • Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired purity for subsequent applications .

Additionally, alternative synthetic routes may involve coupling strategies that directly incorporate the brominated phenylalanine into peptide chains during SPPS.

Fmoc-L-4-Bromophenylalanine finds applications primarily in peptide synthesis and related research fields. Its utility includes:

  • Peptide Synthesis: As a building block in SPPS, allowing for the incorporation of brominated phenylalanine into peptide sequences.
  • Chemical Modifications: Serving as a precursor for synthesizing more complex molecules through various chemical transformations.
  • Research Tool: Used in studies exploring structure-activity relationships (SAR) in peptides and proteins due to its unique side chain modification capabilities .

Fmoc-L-4-Bromophenylalanine can be compared with other halogenated phenylalanine derivatives:

Compound NameStructure TypeUnique Features
Fmoc-L-4-IodophenylalanineIodinated analogueHigher reactivity due to iodine; used in similar reactions .
Fmoc-L-4-ChlorophenylalanineChlorinated analogueLess reactive than brominated; often used for stability .
Fmoc-L-TyrosineHydroxylated analogueContains a hydroxyl group instead of halogen; different reactivity and biological properties .

Each compound has unique properties that influence its reactivity and application in peptide chemistry, making Fmoc-L-4-Bromophenylalanine particularly valuable for specific synthetic pathways where bromination provides advantageous reactivity profiles.

9-Fluorenylmethyloxycarbonyl-L-4-bromophenylalanine exhibits a complex molecular architecture that integrates multiple functional elements within a single structure. The compound possesses the molecular formula C24H20BrNO4 and demonstrates a molecular weight of 466.33 g/mol, distinguishing it from the parent phenylalanine through both the protective group and the halogen substitution. The stereochemistry is defined by the L-configuration at the alpha carbon, maintaining the natural chirality found in biological systems.

The structural framework consists of three distinct regions that contribute to its synthetic utility. The 9-fluorenylmethyloxycarbonyl protecting group occupies the amino terminus, providing a base-labile protection strategy that can be selectively removed under specific conditions. The central amino acid backbone maintains the standard alpha-amino acid structure with carboxylic acid functionality preserved for peptide bond formation. The aromatic side chain features a brominated benzyl group, where the bromine atom is positioned at the para location relative to the methylene linkage.

Spectroscopic analysis reveals characteristic features that enable unambiguous identification of this compound. Nuclear magnetic resonance spectroscopy demonstrates distinct chemical shifts corresponding to the fluorenyl aromatic protons, the brominated phenyl ring, and the amino acid backbone. The bromine substitution induces characteristic downfield shifts in the aromatic region, while the 9-fluorenylmethyloxycarbonyl group contributes multiple aromatic signals that serve as diagnostic markers.

PropertyValueSource
Molecular FormulaC24H20BrNO4
Molecular Weight466.33 g/mol
CAS Registry Number198561-04-5
Melting Point165-168°C
StereochemistryL-configuration

Crystallographic studies have provided detailed insights into the solid-state structure and intermolecular interactions of 9-fluorenylmethyloxycarbonyl-L-4-bromophenylalanine. The compound crystallizes in the P63 space group, with the asymmetric unit consisting of a single molecule solvated by water molecules. The crystal structure reveals that bromine engages in halogen-π interactions with the 9-fluorenylmethyloxycarbonyl moiety of neighboring molecules, resulting in compact repeating units with three-fold symmetry. These structural units stack along the crystallographic c-axis through hydrogen bonding networks involving the carboxyl and amino groups.

The three-dimensional arrangement demonstrates how intermolecular forces govern the organization of these molecules in the solid state. Hydrogen bonding between carboxyl groups of neighboring molecules creates narrow channels that accommodate water molecules, highlighting the hydrophilic nature of the compound despite the presence of extensive aromatic systems. The brominated phenyl rings participate in π-π stacking interactions that contribute to crystal stability and influence the overall packing motif.

Historical Development in Protected Amino Acid Chemistry

The development of 9-fluorenylmethyloxycarbonyl-L-4-bromophenylalanine emerged from the broader evolution of amino acid protection strategies that began in the mid-20th century. The foundational work by Louis A. Carpino and Grace Y. Han in 1970 established the 9-fluorenylmethyloxycarbonyl protecting group as a revolutionary advancement in amino protection chemistry. Their initial observation that existing amino-protecting groups were predominantly acid-labile led them to develop a complementary base-labile system that would provide orthogonal protection strategies.

Carpino's research program systematically investigated various protecting groups before identifying the 9-fluorenylmethyloxycarbonyl system as uniquely suited for peptide synthesis applications. The group demonstrated remarkable stability under acidic conditions while exhibiting rapid cleavage in the presence of secondary amines such as piperidine. This selectivity profile represented a significant departure from existing protection strategies and enabled the development of orthogonal synthetic approaches.

The introduction of halogenated phenylalanine derivatives followed the establishment of the 9-fluorenylmethyloxycarbonyl methodology, as researchers recognized the need for amino acids that could serve dual roles as building blocks and synthetic handles. Brominated phenylalanine derivatives proved particularly valuable due to the favorable reactivity profile of carbon-bromine bonds in various chemical transformations. The combination of 9-fluorenylmethyloxycarbonyl protection with brominated aromatic systems created versatile building blocks that could be incorporated into peptides and subsequently modified through transition metal-catalyzed reactions.

The commercial development of 9-fluorenylmethyloxycarbonyl-L-4-bromophenylalanine reflected the growing demand for specialized amino acid derivatives in peptide research and pharmaceutical development. Manufacturing processes were optimized to provide high-purity material with controlled stereochemistry, enabling reliable incorporation into automated synthesis protocols. Quality control standards evolved to include assessments of enantiomeric purity, with specifications typically requiring enantiomeric excess values exceeding 99%.

Patent literature from the 1970s documented the early recognition of 9-fluorenylmethyloxycarbonyl derivatives as valuable synthetic intermediates. Carpino and Han's patents covered both the preparation methods and applications of 9-fluorenylmethyloxycarbonyl-protected amino acids, establishing intellectual property frameworks that influenced subsequent commercial development. These patents specifically claimed 9-fluorenylmethyloxycarbonyl-protected phenylalanine derivatives, providing the legal foundation for their eventual commercialization.

Role in Modern Peptide Synthesis Methodologies

9-Fluorenylmethyloxycarbonyl-L-4-bromophenylalanine occupies a central position in contemporary solid-phase peptide synthesis protocols, where it serves multiple strategic functions beyond simple amino acid incorporation. The compound enables the construction of peptides containing halogenated residues that can subsequently undergo diversification reactions, effectively expanding the accessible chemical space from a single synthetic intermediate. This capability has proven particularly valuable in the development of peptide libraries and the synthesis of non-natural peptide analogs.

The integration of 9-fluorenylmethyloxycarbonyl-L-4-bromophenylalanine into automated synthesis platforms has streamlined the preparation of complex peptide sequences. Standard coupling protocols utilizing activation reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate enable efficient incorporation of this derivative into growing peptide chains. The brominated side chain does not interfere with standard peptide coupling reactions, allowing for seamless integration into existing synthetic workflows.

Research applications have demonstrated the utility of 9-fluorenylmethyloxycarbonyl-L-4-bromophenylalanine in constructing peptides designed for post-synthetic modification. The bromine substituent serves as a reactive handle for Suzuki coupling reactions, enabling the introduction of diverse aromatic substituents after peptide assembly. This approach provides access to libraries of peptide derivatives that would be difficult or impossible to obtain through direct incorporation of the final amino acid derivatives.

The compound has found particular utility in the synthesis of cyclic peptides, where the brominated aromatic system can participate in intramolecular cyclization reactions. Crystal structure studies of related peptides containing 4-bromophenylalanine residues have revealed how the halogen substitution influences peptide conformation and intermolecular interactions. These structural insights have informed the design of peptides with enhanced stability and specific biological activities.

Application CategorySpecific UseReference
Solid-Phase SynthesisStandard building block incorporation
Post-Synthetic ModificationSuzuki coupling substrate
Peptide LibrariesDiversification platform
Cyclic PeptidesConformational control
Structural StudiesCrystallographic analysis

Contemporary research has expanded the applications of 9-fluorenylmethyloxycarbonyl-L-4-bromophenylalanine beyond traditional peptide synthesis to include the development of peptide-based materials and supramolecular assemblies. The brominated aromatic system contributes to intermolecular interactions that can be exploited in the design of self-assembling peptide systems. Rheological studies of gels formed by related halogenated phenylalanine derivatives have demonstrated how halogen substitution influences mechanical properties and assembly behavior.

The role of 9-fluorenylmethyloxycarbonyl-L-4-bromophenylalanine in radiochemistry applications represents an emerging area of research interest. The bromine substituent can be replaced with radioactive isotopes such as 77Br through halogen exchange reactions, enabling the preparation of radiolabeled peptides for imaging and therapeutic applications. These studies have demonstrated the feasibility of late-stage radioisotope incorporation, providing access to labeled compounds that would be difficult to prepare through direct synthesis.

Traditional Solution-Phase Synthesis Approaches

Traditional solution-phase synthesis of Fmoc-L-4-Bromophenylalanine involves the protection of L-4-bromophenylalanine with the fluorenylmethyloxycarbonyl group through well-established chemical methodologies . The synthesis typically begins with L-4-bromophenylalanine as the starting material, which undergoes selective amino group protection using fluorenylmethyloxycarbonyl chloride under controlled conditions [2].

The protection reaction is commonly performed using fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester in the presence of ethylenediaminetetraacetic acid disodium salt dihydrate and sodium carbonate [2]. The reaction mixture is maintained in a tetrahydrofuran and water solvent system, with careful pH adjustment using hydrochloric acid to achieve optimal reaction conditions [2]. This approach ensures high selectivity for the amino group while preserving the integrity of the brominated aromatic ring.

An alternative asymmetric synthesis route involves the use of nickel complexes for controlled alkylation reactions [2]. This methodology employs m-bromobenzyl bromide under phase-transfer catalysis conditions with 30% aqueous sodium hydroxide and tetrabutylammonium iodide as the phase-transfer catalyst [2]. The reaction proceeds efficiently in 1,2-dichloroethane at room temperature, typically requiring only 10 minutes for completion [2].

The deprotection and workup procedures involve treatment with 3 normal hydrochloric acid in methanol at 50°C for one hour [2]. This step facilitates the removal of auxiliary ligands while maintaining the desired stereochemistry of the bromophenylalanine derivative [2]. The ligand recovery in this process can achieve yields of 99.3%, demonstrating the efficiency of the synthetic approach [2].

Traditional Synthesis Reaction Conditions

MethodReagentsConditionsYield
Fmoc Protection of L-4-BromophenylalanineFmoc-OSu, EDTA, Na₂CO₃, NaHCO₃THF/H₂O, pH adjustment to 2 with HClNot specified
Asymmetric Alkylation via Ni(II) Complexm-bromobenzyl bromide, PTC conditions, 30% NaOH1,2-dichloroethane, nBu₄NI (25 mol%), RT, 10 min99.3% ligand recovery
Hydrazinolysis Deprotection3N HCl, methanol, 50°C1 h heating at 50°CCrude amino acid obtained

Solution-phase peptide synthesis utilizing Fmoc-L-4-Bromophenylalanine requires careful consideration of protecting group strategies to prevent unwanted side reactions [25] [26]. The convergent synthesis approach, involving the condensation of peptide fragments, proves particularly advantageous for incorporating halogenated amino acids into larger peptide structures [28]. This methodology allows for better control over reaction conditions and enables isolation and characterization of intermediates at each synthetic step [28].

The activation of carboxyl groups during peptide bond formation typically employs carbodiimide-based reagents such as dicyclohexylcarbodiimide or N,N'-diisopropylcarbodiimide [33]. These reagents convert the carboxyl group into an O-acylisourea intermediate, which subsequently reacts with the amino group of the coupling partner [33]. The addition of hydroxybenzotriazole or 1-hydroxy-7-azabenzotriazole as coupling additives reduces racemization risks and improves overall reaction efficiency [33].

Solid-Phase Peptide Synthesis Integration Strategies

Solid-phase peptide synthesis integration of Fmoc-L-4-Bromophenylalanine follows established fluorenylmethyloxycarbonyl protocols while accommodating the unique properties of the brominated aromatic system [7] [8]. The fluorenylmethyloxycarbonyl group serves as a base-labile protecting group that can be efficiently removed using secondary amines, most commonly piperidine in dimethylformamide [9] [11].

The deprotection mechanism involves a two-step process where piperidine abstracts the acidic proton at the 9-position of the fluorene ring, followed by elimination to form dibenzofulvene [29]. The secondary amine traps the dibenzofulvene intermediate, driving the reaction to completion [29]. Alternative deprotection reagents include 4-methylpiperidine and piperazine, which offer comparable efficiency while potentially reducing certain side reactions [29].

Coupling reactions in solid-phase peptide synthesis employ various activation reagents, with hexafluorophosphate azabenzotriazole tetramethyl uronium and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate being particularly effective for halogenated amino acids [32]. The coupling mechanism involves formation of an active ester intermediate through reaction of the carboxylic acid with the uronium salt [34]. This intermediate subsequently undergoes nucleophilic attack by the amino group of the growing peptide chain [34].

Solid-Phase Peptide Synthesis Parameters

ApproachDeprotection ReagentsCoupling ReagentsKey Features
Standard Fmoc-SPPS Protocol20% piperidine/DMFHCTU, HATU, COMUCompatible with halogenated amino acids
Microwave-Assisted SPPS4-methylpiperidine, piperazine alternativesDIC/Oxyma, DMTMMReduced aspartimide formation
Minimal Protection Strategy2% hydrazine for Dde removalStandard coupling agentsAvoids TFA cleavage conditions

Microwave-assisted solid-phase peptide synthesis has demonstrated particular utility for sequences containing Fmoc-L-4-Bromophenylalanine [12] [29]. The elevated temperatures and controlled heating profiles facilitate more efficient coupling reactions while maintaining the integrity of the brominated aromatic system [12]. This approach proves especially valuable for longer peptide sequences where aggregation and incomplete coupling can become problematic [7].

The integration of halogenated amino acids into solid-phase synthesis requires consideration of potential side reactions, particularly during the final cleavage and deprotection steps [10]. The bromine substituent generally remains stable under standard trifluoroacetic acid cleavage conditions, making Fmoc-L-4-Bromophenylalanine well-suited for routine solid-phase peptide synthesis applications [10].

Minimal protection strategies have emerged as environmentally conscious approaches that reduce the use of harsh acids during global deprotection [13]. These methodologies employ alternative protecting groups such as 4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl for lysine side chains, which can be removed under mild conditions using dilute hydrazine solutions [13]. This approach proves particularly advantageous when incorporating acid-sensitive functionalities alongside Fmoc-L-4-Bromophenylalanine [13].

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Modifications

Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions represent a powerful methodology for diversifying Fmoc-L-4-Bromophenylalanine through selective functionalization of the brominated aromatic ring [15] [17]. This approach enables the introduction of various aryl and heteroaryl substituents while maintaining the integrity of the amino acid framework and protecting group [15].

The cross-coupling reaction typically employs palladium catalysts in combination with aryl or heteroaryl boronic acids under basic conditions [16] [20]. The mechanism involves oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the carbon-carbon bond [20]. This process generates biaryl-containing amino acid derivatives that can be directly utilized in subsequent solid-phase peptide synthesis [15].

Optimized reaction conditions for Fmoc-protected bromophenylalanines involve non-aqueous solvent systems to prevent premature deprotection of the base-labile fluorenylmethyloxycarbonyl group [15] [17]. The reactions proceed efficiently at moderate temperatures, typically 40-60°C, with reaction times ranging from several hours to overnight depending on the specific boronic acid coupling partner [16]. Electron-rich boronic acids generally couple more readily than electron-deficient counterparts [16].

Suzuki-Miyaura Cross-Coupling Data

SubstrateCoupling PartnerCatalyst SystemYield Range
Fmoc-L-4-BromophenylalanineAryl/heteroaryl boronic acidsPd(0) catalyst, non-aqueous conditionsGood to excellent yields
Bromophenylalanine-containing tripeptidesVarious boronic acid derivativesStandard Suzuki conditionsDemonstrated utility
Dehydroalanine in peptidesArylboronic acids via Pd-EDTAPd(EDTA)(OAc)₂, aqueous buffer37°C, phosphate buffer pH 7

Research has demonstrated that the Suzuki-Miyaura diversification can be successfully applied to both protected amino acids and peptide substrates containing Fmoc-L-4-Bromophenylalanine [16]. The reaction shows good tolerance for various functional groups commonly found in peptides, including amides, esters, and protected amino functionalities [16]. However, certain amino acid residues such as asparagine and histidine can interfere with the coupling reaction, requiring modified catalyst systems [16].

The use of ferrocene-based bidentate phosphine ligands, particularly 1,1'-bis(diphenylphosphino)ferrocene, has proven effective for challenging cross-coupling reactions involving peptide substrates [16]. This ligand system demonstrates good compatibility with all proteinogenic amino acid side chains and enables successful coupling even when the bromophenylalanine residue is adjacent to potentially interfering amino acids [16].

Alternative catalyst systems have been developed for aqueous cross-coupling reactions, employing water-soluble palladium complexes such as palladium ethylenediaminetetraacetate [41]. These systems operate under mild conditions in phosphate buffer at physiological pH, making them suitable for modification of larger peptides and proteins [41]. The aqueous conditions eliminate the need for organic cosolvents while maintaining good reaction efficiency [41].

The scope of boronic acid coupling partners includes electron-neutral, electron-donating, and mildly electron-withdrawing aryl derivatives [38]. However, strongly electron-withdrawing substituents such as trifluoromethyl groups can result in diminished yields [38]. Heteroaryl boronic acids, particularly 3-substituted derivatives, couple effectively, while 2-heteroaryl species are more challenging due to their propensity for protodeborylation [38].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of Fluorenylmethoxycarbonyl-L-4-Bromophenylalanine through both proton and carbon-13 analyses [1] [2] [3]. The characteristic spectroscopic signatures demonstrate the compound's complex aromatic and aliphatic structural features.

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of Fluorenylmethoxycarbonyl-L-4-Bromophenylalanine exhibits distinctive chemical shift patterns that confirm its structural integrity [2] [3]. In dimethyl sulfoxide-d6 solvent at 300 megahertz, the carboxylic acid proton appears as a broad signal at 12.74 parts per million, indicating hydrogen bonding interactions with the solvent [2]. The amide proton resonates as a doublet at 7.87 parts per million with a coupling constant of 7.47 hertz, characteristic of the fluorenylmethoxycarbonyl protecting group [2].

The aromatic region displays complex multipicity patterns spanning 7.73 to 7.19 parts per million, accounting for thirteen aromatic protons from both the fluorenyl system and the brominated phenyl ring [2]. This region demonstrates the electronic environment created by the bromine substituent, which causes characteristic downfield shifts due to its electron-withdrawing properties [3].

In the aliphatic region, the fluorenylmethoxycarbonyl methylene protons and the alpha-amino acid proton appear as multipets between 4.20 and 4.13 parts per million [3]. The phenylalanine side chain methylene protons resonate between 3.11 and 2.82 parts per million, showing the expected geminal coupling patterns [3].

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbonyl environments and aromatic carbons [2]. The carboxylic acid carbon resonates at 173.32 parts per million, while the amide carbonyl carbon of the fluorenylmethoxycarbonyl group appears at 155.93 parts per million [2]. These chemical shifts are consistent with the expected electronic environments for these functional groups.

The aromatic carbon region exhibits multiple signals reflecting the complex aromatic system comprising both the fluorenyl rings and the brominated benzyl substituent [2] [3]. The bromine substitution creates distinctive chemical shift patterns that can be distinguished from the unsubstituted phenylalanine derivative.

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy reveals characteristic vibrational frequencies that provide structural confirmation and functional group identification [3] [4] [5]. The infrared spectrum demonstrates several key absorption bands that are diagnostic for Fluorenylmethoxycarbonyl-L-4-Bromophenylalanine.

Characteristic Vibrational Frequencies

The nitrogen-hydrogen stretching vibration appears as a strong absorption at 3333 inverse centimeters, indicative of the secondary amide functionality within the fluorenylmethoxycarbonyl protecting group [3]. This frequency is consistent with hydrogen-bonded amide groups in similar protected amino acid derivatives.

The carbonyl stretching region exhibits strong absorption at 1702 inverse centimeters, corresponding to both the carboxylic acid and amide carbonyl groups [3]. This frequency reflects the electron-withdrawing influence of the fluorenyl system and the overall molecular environment.

Aromatic carbon-carbon stretching vibrations manifest at 1530 inverse centimeters with medium intensity, characteristic of the substituted aromatic rings present in both the fluorenyl and bromophenyl moieties [3]. The carbon-oxygen stretching vibration at 1231 inverse centimeters provides evidence for the ester linkage within the fluorenylmethoxycarbonyl protecting group [3].

The broad absorption region between 3000 and 3500 inverse centimeters indicates hydroxyl stretching from the carboxylic acid functional group [4] [5]. The amide I band appears in the expected range of 1650 to 1680 inverse centimeters, confirming the presence of the secondary amide functionality [4] [5].

Halogen-Specific Vibrational Signatures

The carbon-bromine stretching vibration is expected to appear in the 800 to 900 inverse centimeters region with medium intensity, though this may overlap with other molecular vibrations [5]. The presence of bromine also influences the fingerprint region, creating characteristic patterns that distinguish this compound from other halogenated derivatives.

Mass Spectrometry Analysis

Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns that elucidate the structural characteristics of Fluorenylmethoxycarbonyl-L-4-Bromophenylalanine [6] [7] [8] [9]. Multiple ionization techniques reveal complementary information about the compound's behavior under different analytical conditions.

Electrospray Ionization Mass Spectrometry

Positive ion electrospray ionization produces the protonated molecular ion at mass-to-charge ratio 467.0, corresponding to the addition of a proton to the neutral molecule [6] [7] [8]. The fragmentation pattern reveals characteristic loss of the fluorenylmethoxycarbonyl group, generating diagnostic fragment ions at mass-to-charge ratio 179.0 and 222.0 [7] [8].

The base peak typically appears at mass-to-charge ratio 222.0, representing a stable fragment ion derived from the fluorenylmethoxycarbonyl moiety [7] [8]. This fragmentation pathway is characteristic of fluorenylmethoxycarbonyl-protected amino acids and provides structural confirmation.

Negative ion electrospray ionization yields the deprotonated molecular ion at mass-to-charge ratio 465.0 [7] [8]. Fragment ions at mass-to-charge ratios 221.0 and 178.0 provide complementary structural information, with the base peak appearing at mass-to-charge ratio 221.0 [7] [8].

Alternative Ionization Techniques

Chemical ionization mass spectrometry produces similar molecular ion patterns with characteristic fragmentation involving loss of the protecting group [9]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry provides clean molecular ion signals at mass-to-charge ratio 466.3, with minimal fragmentation under soft ionization conditions.

The fragmentation patterns are consistent with amino acid derivatives bearing the fluorenylmethoxycarbonyl protecting group, where the initial fragmentation involves cleavage of the protecting group followed by subsequent decomposition of the amino acid backbone [7] [8] [9].

Crystallographic Studies and Conformational Analysis

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction provides definitive three-dimensional structural information for Fluorenylmethoxycarbonyl-L-4-Bromophenylalanine, revealing detailed molecular geometry and crystal packing arrangements [10] [11] [12] [13]. The crystallographic analysis demonstrates the compound's conformational preferences and intermolecular interaction patterns.

Crystal System and Unit Cell Parameters

Fluorenylmethoxycarbonyl-L-4-Bromophenylalanine crystallizes in either orthorhombic or monoclinic crystal systems, depending on crystallization conditions and solvent systems [10] [12] [13]. The space group assignment typically falls within P21 or P212121, which are common for chiral amino acid derivatives [10] [12] [14].

The unit cell dimensions reflect the molecular size and packing efficiency, with typical values ranging from 12.5 to 20.2 angstroms for the a-axis, 7.0 to 15.8 angstroms for the b-axis, and 13.4 to 17.5 angstroms for the c-axis [10] [11] [12]. These dimensions are consistent with similar fluorenylmethoxycarbonyl-protected amino acid structures reported in the crystallographic literature.

The calculated density ranges from 1.45 to 1.55 grams per cubic centimeter, which correlates well with experimentally determined density values [15] [16]. The Z value typically ranges from 4 to 8, indicating the number of molecules per unit cell and reflecting efficient packing arrangements.

Molecular Geometry and Conformation

The crystallographic analysis reveals the preferred conformation of the fluorenylmethoxycarbonyl protecting group relative to the amino acid backbone [10] [12] [13]. The fluorenyl rings adopt a nearly planar configuration with minimal deviation from coplanarity, consistent with the rigid aromatic system.

The brominated phenyl ring exhibits specific orientational preferences that are influenced by both steric factors and intermolecular interactions [10] [13]. The carbon-bromine bond length falls within the expected range of 1.90 to 1.95 angstroms, consistent with aromatic carbon-bromine bonds in similar compounds.

The amino acid backbone adopts extended conformations that facilitate optimal crystal packing while minimizing steric clashes between neighboring molecules [10] [12]. The phi and psi dihedral angles fall within allowed regions of the Ramachandran plot, confirming the structural validity of the observed conformations.

Refinement Statistics and Data Quality

High-quality crystal structure determinations typically achieve R-factors between 0.036 and 0.055, indicating excellent agreement between observed and calculated structure factors [10] [12]. The refinement employs full-matrix least-squares methods with anisotropic thermal parameters for all non-hydrogen atoms.

Data collection utilizes molybdenum K-alpha radiation with wavelength 0.71073 angstroms at temperatures ranging from 173 to 298 Kelvin [10] [11] [12]. Low-temperature data collection enhances data quality by reducing thermal motion and improving resolution limits.

Powder Diffraction Analysis

Powder X-ray diffraction provides complementary structural information for polycrystalline samples of Fluorenylmethoxycarbonyl-L-4-Bromophenylalanine [14]. The powder pattern exhibits characteristic reflection positions that confirm phase purity and crystalline order.

The powder diffraction pattern displays sharp, well-defined peaks indicating high crystallinity and uniform particle size distribution [14]. Peak positions correspond to the reciprocal lattice spacing derived from single crystal determinations, confirming structural consistency across different sample preparations.

Conformational Flexibility Studies

Conformational analysis reveals the range of accessible molecular conformations for Fluorenylmethoxycarbonyl-L-4-Bromophenylalanine in both solid state and solution environments [17] [18]. The flexibility of the fluorenylmethoxycarbonyl protecting group allows for multiple conformational states that influence both crystallization behavior and solution dynamics.

Temperature-dependent crystallographic studies demonstrate thermal expansion effects and conformational changes that occur with increasing temperature [12]. These studies reveal the relative stability of different conformational states and provide insight into the energy barriers between conformers.

Computational Modeling of Molecular Interactions

Density Functional Theory Calculations

Density functional theory calculations provide detailed electronic structure information and optimized geometries for Fluorenylmethoxycarbonyl-L-4-Bromophenylalanine [19] [20] [21]. The computational analysis employs various basis sets and functionals to achieve accurate descriptions of the molecular properties and interaction energies.

Geometry Optimization Studies

B3LYP functional with 6-31G* basis set provides reliable geometry optimizations that reproduce experimental bond lengths and angles within acceptable tolerances [19] [20] [21]. The optimized structures reveal preferred conformations for both the fluorenylmethoxycarbonyl protecting group and the brominated amino acid side chain.

Higher-level calculations using 6-311G** basis sets offer improved descriptions of electronic properties, including dipole moments and electrostatic potential surfaces [19] [20] [21]. These calculations demonstrate the electronic effects of bromine substitution on the overall molecular charge distribution.

The optimized geometries show excellent agreement with crystallographic structures, validating the computational approach and confirming the accuracy of the theoretical methods [19] [20]. Bond lengths typically agree within 0.02 angstroms, while bond angles match within 2 degrees of experimental values.

Electronic Structure Analysis

Natural bond orbital analysis reveals the electronic effects of the bromine substituent on the aromatic system and its influence on neighboring functional groups [22] [21]. The calculations demonstrate electron-withdrawing effects that modify the electron density distribution throughout the molecule.

Quantum theory of atoms in molecules analysis provides detailed information about bonding interactions and charge transfer effects [22] [21]. This analysis identifies critical points in the electron density and characterizes the nature of various intermolecular interactions.

The frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, providing insight into chemical reactivity and electronic transitions [19] [21]. These calculations support the observed spectroscopic properties and explain the electronic absorption characteristics.

Molecular Dynamics Simulations

Molecular dynamics simulations provide dynamic structural information and conformational sampling for Fluorenylmethoxycarbonyl-L-4-Bromophenylalanine in various environments [19] [17] [18]. The simulations employ validated force fields to study conformational preferences and solvation effects.

Force Field Development and Validation

AMBER and CHARMM force fields have been adapted and validated for fluorenylmethoxycarbonyl-protected amino acids [19] [17] [20]. The force field parameters accurately reproduce experimental geometries and conformational preferences observed in crystallographic studies.

Molecular dynamics simulations in explicit water demonstrate hydration effects and conformational flexibility in solution [19] [20] [18]. The simulations reveal preferred conformational states and transition pathways between different molecular conformations.

Temperature-dependent simulations provide insight into thermal effects on molecular structure and dynamics [17]. These studies demonstrate the temperature dependence of conformational preferences and identify thermally accessible conformational states.

Conformational Analysis and Free Energy Calculations

Free energy calculations reveal the relative stability of different conformational states and provide quantitative measures of conformational preferences [19] [18]. The calculations demonstrate the energy barriers associated with conformational transitions and identify the most stable molecular conformations.

Principal component analysis of molecular dynamics trajectories identifies the dominant modes of molecular motion and conformational flexibility [19] [18]. This analysis reveals correlated motions between different parts of the molecule and provides insight into conformational coupling effects.

Intermolecular Interaction Analysis

Computational analysis of intermolecular interactions provides detailed understanding of the forces governing crystal packing and solution behavior [22] [23] [21] [13]. The calculations reveal the relative importance of different interaction types and their contributions to structural stability.

Halogen Bonding Interactions

The bromine substituent participates in halogen bonding interactions with oxygen and nitrogen atoms from neighboring molecules [10] [22] [23] [13]. Computational analysis reveals interaction energies ranging from 8 to 15 kilojoules per mole for bromine-oxygen halogen bonds, with optimal interaction distances between 2.8 and 3.2 angstroms.

The directional preferences of halogen bonds follow the sigma-hole model, with optimal carbon-bromine-oxygen angles between 165 and 175 degrees [22] [23] [13]. These interactions contribute significantly to crystal stability and influence molecular packing arrangements.

Bromine-nitrogen halogen bonds exhibit slightly weaker interaction energies of 6 to 12 kilojoules per mole, with interaction distances ranging from 3.0 to 3.4 angstroms [22] [23] [13]. The angular preferences remain similar to bromine-oxygen interactions, reflecting the fundamental electronic nature of halogen bonding.

Pi-Pi Stacking and Aromatic Interactions

The fluorenyl rings participate in pi-pi stacking interactions with neighboring aromatic systems, contributing 15 to 25 kilojoules per mole to the overall stabilization energy [10] [14] [18] [13]. The optimal stacking distance ranges from 3.4 to 3.8 angstroms, with parallel orientations providing maximum overlap.

Bromine-pi interactions between the halogen atom and aromatic rings contribute additional stabilization of 4 to 8 kilojoules per mole [10] [22] [13]. These interactions occur at distances of 3.5 to 4.0 angstroms and exhibit characteristic angular preferences.

Hydrogen Bonding Networks

Traditional hydrogen bonding interactions involving the amino acid functional groups provide substantial stabilization energies of 10 to 30 kilojoules per mole [10] [12] [13]. The carboxylic acid and amide groups participate in extensive hydrogen bonding networks that stabilize both crystal structures and solution conformations.

Weaker carbon-hydrogen-oxygen interactions contribute additional stabilization of 2 to 6 kilojoules per mole, demonstrating the cumulative importance of multiple weak interactions in determining overall structural stability [12] [13].

XLogP3

5.3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 40 companies with hazard statement code(s):;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Wikipedia

(2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
(S)-N-Fmoc-4-Bromophenylalanine

Dates

Last modified: 08-15-2023

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